4-butoxy-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

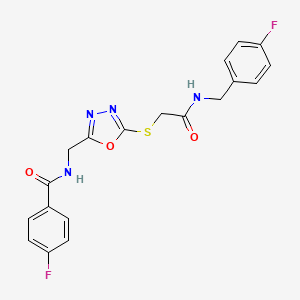

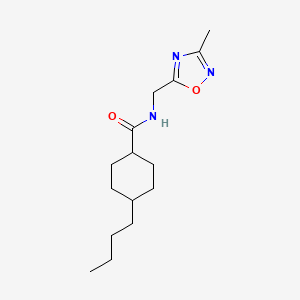

The compound “4-butoxy-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a benzothiazole group, and a butoxy group. The benzamide group consists of a benzene ring attached to an amide group (-CONH2). The benzothiazole group is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The butoxy group (-OC4H9) is an ether group attached to a four-carbon alkyl chain .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The benzothiazole ring system is aromatic and planar, while the butoxy group would provide some flexibility to the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The benzothiazole ring might undergo electrophilic aromatic substitution or nucleophilic aromatic substitution. The amide group could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Aplicaciones Científicas De Investigación

Antidiabetic Agents

Research into benzamide derivatives has led to the identification of potential antidiabetic agents. For example, a series of benzamide derivatives were prepared in the search for new antidiabetic agents, highlighting the role of such compounds in treating diabetes mellitus (Nomura et al., 1999). This suggests that compounds like 4-butoxy-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide could be explored for their potential antidiabetic properties.

Fluorescent Probes for Sensing

Compounds incorporating benzothiazole have been applied as fluorescent probes for sensing pH and metal cations. For instance, benzothiazole analogues demonstrated sensitivity to pH changes and selectivity in metal cation sensing, due to the high acidity of the fluorophenol moiety (Tanaka et al., 2001). This indicates that similar compounds might be developed as sensors in biochemical and environmental applications.

Antimicrobial and Anticancer Agents

Benzothiazole derivatives have also been synthesized and evaluated for their antimicrobial and anticancer activities. Research into novel heterocycles derived from visnaginone and khellinone as anti-inflammatory and analgesic agents suggests the potential of these compounds in medicinal chemistry (Abu‐Hashem et al., 2020). This opens avenues for the investigation of this compound in similar contexts.

Nematocidal Activities

The synthesis and evaluation of novel 1,2,4-oxadiazole derivatives, including those with a 1,3,4-thiadiazole amide moiety, for nematocidal activities highlight the potential agricultural applications of such compounds (Liu et al., 2022). Investigating this compound for similar activities could provide new solutions for pest management.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-butoxy-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O3S/c1-3-4-11-25-13-7-5-12(6-8-13)18(23)22-19-21-16-15(24-2)10-9-14(20)17(16)26-19/h5-10H,3-4,11H2,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPJCEKLFQNBQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2534571.png)

![4-[(4-benzyl-2,3-dioxopiperazin-1-yl)methyl]-N-(2-ethylphenyl)benzamide](/img/structure/B2534584.png)

![9-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2534585.png)

![8-Phenyl-1-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2534587.png)

![2-(2,4-Dichlorophenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2534588.png)

![5-methyl-1-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B2534592.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2534593.png)

![N-(7-Oxaspiro[4.5]decan-10-ylmethyl)prop-2-enamide](/img/structure/B2534594.png)